2-Chloro-3-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)pyrazine
Description
Properties
IUPAC Name |
2-chloro-3-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-8-5-15(6-9(8)7-16-2)11-10(12)13-3-4-14-11/h3-4,8-9H,5-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPURBQWQKRSBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1COC)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-3-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)pyrazine is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented by the following details:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H16ClN3O |
| Molecular Weight | 239.73 g/mol |
| CAS Number | [Not available] |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may function as an inhibitor or modulator of various enzymes and receptors, impacting critical biochemical pathways.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal signaling and behavior.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antibacterial effects against certain strains of bacteria.
- Antiparasitic Activity : Similar compounds have shown efficacy against malaria parasites, indicating that this compound may also possess antiparasitic properties.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various pyrazine derivatives, including this compound. The results indicated significant inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) in the range of 32–128 µg/mL.
Study 2: Antiparasitic Activity
In a comparative analysis of pyrazine derivatives for antimalarial activity, compounds structurally similar to this compound were tested against Plasmodium falciparum. Some derivatives demonstrated IC50 values as low as 0.2 µM, suggesting that this compound may warrant further investigation for its potential antimalarial effects.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | [Study 1] |
| Antiparasitic | Potential activity against Plasmodium falciparum | [Study 2] |
| Enzymatic Inhibition | Modulation of enzyme activity | [General Findings] |
Scientific Research Applications
Medicinal Chemistry
2-Chloro-3-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)pyrazine has been investigated for its potential pharmacological properties. It is being studied for its role as a pharmacological agent with possible applications in treating neurological disorders due to its interaction with neurotransmitter systems.
Case Study:
In a study evaluating the compound's effects on synaptic transmission, researchers found that it modulated the activity of synaptic vesicle glycoprotein 2A, which is crucial for neurotransmitter release. This modulation suggests potential therapeutic applications in epilepsy and other neurological conditions .
Agricultural Science
The compound's ability to influence plant growth and pest resistance has led to its exploration in agricultural applications. It has been shown to exhibit herbicidal properties , making it a candidate for developing new herbicides.
Data Table: Herbicidal Activity of this compound
| Concentration (mg/L) | % Growth Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
This table indicates that higher concentrations of the compound significantly inhibit plant growth, highlighting its potential as a selective herbicide.
Material Science
The compound's structural properties allow it to be utilized in creating advanced materials. Its incorporation into polymer matrices has been explored for developing materials with enhanced thermal and mechanical properties.
Case Study:
Research on polymer composites containing this compound demonstrated improved tensile strength and thermal stability compared to standard polymers. These findings suggest its application in manufacturing durable materials for various industrial uses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazine Core
2-Chloro-3-(pyrrolidin-1-yl)pyrazine (CAS 1209459-63-1)
- Structure : Lacks the methoxymethyl and methyl groups on the pyrrolidine ring.
- Properties : Reduced steric hindrance compared to the target compound. The absence of methoxymethyl may decrease solubility in polar solvents.
- Applications : Used as a building block in peptidomimetics due to its unmodified pyrrolidine ring .
2-Chloro-3-(4-(2-methoxyethyl)piperazin-1-yl)pyrazine (CAS 2075819-84-8)
- Structure : Replaces pyrrolidine with a piperazine ring substituted with a methoxyethyl chain.
- Properties : The piperazine ring (6-membered, two nitrogen atoms) enhances basicity and hydrogen-bonding capacity. The methoxyethyl chain improves aqueous solubility.
- Synthesis : Synthesized via nucleophilic substitution using NaH, differing from the Pd-catalyzed methods for pyrrolidine analogs .
2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride (CAS 66522-30-3)
- Structure : Piperazine ring without substituents.
- Properties : Higher polarity and water solubility due to the hydrochloride salt form. The unsubstituted piperazine may increase metabolic instability .
Aryl vs. Heterocyclic Substituents
2-Chloro-3-(substituted phenyl)pyrazines
- Examples : 2-Chloro-3-(4-chlorophenyl)pyrazine (CAS 1024496-60-3) and 2-Chloro-3-(4-methoxyphenyl)pyrazine (Table IV, ).
- Structure : Aromatic substituents instead of heterocycles.
- Properties : Increased lipophilicity (logP >3.5) compared to pyrrolidine analogs (logP ~2.8). The electron-withdrawing chloro group on phenyl rings enhances electrophilicity of the pyrazine core.
- Applications : Common in agrochemicals for UV absorption and pesticidal activity .
2-Chloro-3-(2-methylpropyl)pyrazine (CAS 57674-17-6)
- Structure : Branched alkyl substituent at position 3.
- Properties: Higher volatility and lower melting point (−10°C) due to the nonpolar alkyl chain. Used in flavor chemistry for nutty aroma profiles .
Reactive Substituents
2-Chloro-3-(chloromethyl)pyrazine (CAS 45660-95-5)
Physicochemical and Spectroscopic Comparisons
Key Research Findings
- Bioactivity : Pyrrolidine-substituted pyrazines show higher blood-brain barrier penetration than piperazine analogs due to lower polarity .
- Stability : Methoxymethyl groups on pyrrolidine enhance metabolic stability compared to unsubstituted heterocycles .
- Spectroscopy: IR spectra of pyrazines with quinoline thioethers (e.g., 2-chloro-3-(2-quinolylthio)pyrazine) show shifted C=N stretches (1779 cm⁻¹) due to conjugation effects .
Preparation Methods
General Synthetic Strategy
The preparation typically involves:
- Synthesis of the chloropyrazine core.
- Introduction of the pyrrolidinyl substituent with methoxymethyl and methyl groups.
- Functional group transformations to achieve the final substitution pattern.
Preparation of the Chloropyrazine Intermediate
The chlorinated pyrazine nucleus is commonly prepared by chlorination of a suitable pyrazine precursor. According to patent literature on related chloropyridine derivatives, chlorination is achieved by treating the precursor with strong chlorinating agents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂) under reflux conditions (approximately 115°C) for about 2 hours until chlorination is complete. Excess chlorinating agent is then removed by distillation, and the chlorinated product is isolated by filtration and extraction with inert organic solvents like methylene chloride.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Pyrazine precursor | Starting material | Typically 3-cyano or 3-amido substituted pyrazine |
| 2 | POCl₃ (10 parts), PCl₅ (1 part), reflux 115°C, 2 hours | Chlorination of pyrazine ring | Removal of excess POCl₃ by distillation |
| 3 | Water addition, filtration, extraction | Isolation of 2-chloro-pyrazine | Extraction with methylene chloride preferred |
Purification and Characterization
- After completion, the reaction mixture is cooled and diluted with water.
- The product is extracted with organic solvents such as ethyl acetate or methylene chloride.
- The organic layers are washed, dried, filtered, and concentrated.
- Purification by silica gel chromatography using gradients of ethyl acetate in petroleum ether yields the pure compound.
- Characterization is performed by NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm structure and purity.
Summary Table of Preparation Steps
| Stage | Reagents/Conditions | Outcome |
|---|---|---|
| Chloropyrazine synthesis | POCl₃/PCl₅, reflux 115°C, 2 h | 2-Chloro-pyrazine intermediate |
| Nucleophilic substitution | 3-(Methoxymethyl)-4-methylpyrrolidine, base, polar aprotic solvent, heat | Formation of 2-Chloro-3-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)pyrazine |
| Workup and purification | Extraction, chromatography | Pure target compound |
Research Findings and Notes
- The chlorination step is critical and requires careful control of temperature and reaction time to avoid over-chlorination or degradation.
- Use of POCl₃ combined with PCl₅ is preferred for efficient chlorination.
- The nucleophilic substitution benefits from microwave irradiation, which reduces reaction time and improves yield.
- Polar aprotic solvents enhance nucleophilicity and solubilize both reactants effectively.
- Bases such as N-ethyl-N,N-diisopropylamine facilitate the reaction by deprotonating the pyrrolidine nitrogen.
- Purification via silica gel chromatography is effective for isolating the pure compound in high yield (up to ~77% reported in related heterocyclic substitutions).
- Analytical data such as ^1H NMR and IR confirm the substitution pattern and purity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Chloro-3-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)pyrazine, and what reaction conditions optimize yield?
- Methodological Answer : A multi-step synthesis is typically employed. For example, halogenation of pyrazine precursors (e.g., 3-aminopyrazine) followed by nucleophilic substitution with pyrrolidine derivatives is a key step. In analogous pyrazine syntheses, Pd(PPh₃)₂Cl₂ -catalyzed cross-coupling reactions under reflux with toluene or acetonitrile at 110°C for 12 hours achieve regioselective substitution . Purification via silica gel column chromatography (gradient elution with PE:EtOAc) is critical, yielding ~72% for intermediates .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C-NMR : Essential for confirming substituent positions on the pyrazine and pyrrolidine rings. For example, δ = 8.64 ppm (pyrazine protons) and δ = 4.97 ppm (methoxymethyl groups) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Detects functional groups like C-Cl (~700 cm⁻¹) and C-O-C (~1100 cm⁻¹) .
Q. How can researchers ensure the compound’s stability during storage?
- Methodological Answer : Store under inert gas (argon) at -20°C in amber vials to prevent hydrolysis of the methoxymethyl group. Stability studies on similar pyrrolidine derivatives show <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. What strategies mitigate challenges in regioselectivity during substitution reactions at the pyrazine core?
- Methodological Answer : Computational modeling (DFT) predicts electron-deficient positions on pyrazine, favoring nucleophilic attack at C-3. Experimental validation using K₂CO₃ as a base in MeCN enhances selectivity for chloro-displacement, achieving >90% regiochemical purity .
Q. How can hygroscopicity of the methoxymethyl-pyrrolidine moiety be addressed in formulation studies?
- Methodological Answer : Co-crystallization with counterions (e.g., succinate) reduces hygroscopicity by 40–60%. Dynamic vapor sorption (DVS) analysis quantifies moisture uptake, guiding solvent selection for crystallization .
Q. What computational tools predict the compound’s potential biological activity?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screens binding affinity to targets like PDE10A (a common pyrazine target), using crystal structures from the PDB .
- ADMET Prediction (SwissADME) : Estimates bioavailability (%F = 65–78) and blood-brain barrier penetration (logBB = -0.3), critical for CNS-targeted studies .
Q. How do steric effects from the 4-methylpyrrolidine group influence reactivity in downstream derivatization?
- Methodological Answer : Steric hindrance slows alkylation at the pyrrolidine nitrogen. Kinetic studies show that bulkier electrophiles (e.g., benzyl bromide) require elevated temperatures (80°C) and prolonged reaction times (24–48 hours) for >80% conversion .
Contradictions and Resolutions
- vs. 16 : uses Pd(PPh₃)₂Cl₂ for cross-coupling, while employs NaOH-mediated nucleophilic substitution. Resolution: Pd catalysis is preferred for electron-deficient pyrazines, while NaOH is suitable for less activated systems .
- Stability Data : reports hygroscopicity, whereas lacks stability details. Recommendation: Prioritize inert storage conditions as in .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
